2,4-Dichloro-1,8-naphthyridine

Vue d'ensemble

Description

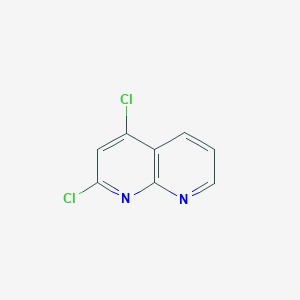

2,4-Dichloro-1,8-naphthyridine is a chemical compound with the molecular formula C8H4Cl2N2 and a molecular weight of 199.04 . It is a light yellow to orange solid .

Synthesis Analysis

A greener method for the synthesis of substituted 1,8-naphthyridines has been developed, which is supported by reaction metric analysis. Using 2-aminonicotinaldehyde as a starting material with a variety of carbonyl reaction partners, the Friedländer reaction can be performed with high yield using water as the reaction solvent .Molecular Structure Analysis

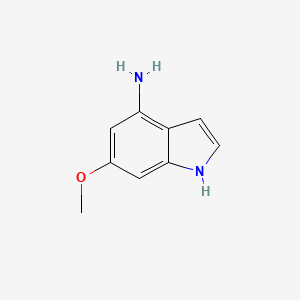

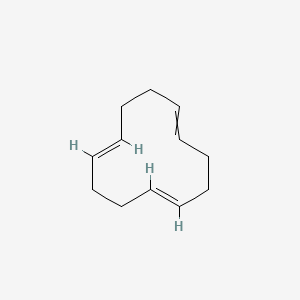

The molecular structure of this compound consists of two fused pyridine rings with chlorine atoms at the 2nd and 4th positions .Chemical Reactions Analysis

The Friedländer reaction can be performed with high yield using water as the reaction solvent . This involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol .Physical And Chemical Properties Analysis

This compound has a melting point of 123.0 to 127.0 °C, a boiling point of 299℃, and a density of 1.486 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique

Chimie Médicinale : Agents Antibactériens

2,4-Dichloro-1,8-naphthyridine : les dérivés ont été explorés pour leurs propriétés antibactériennes. Le noyau naphthyridine est présent dans plusieurs agents antibactériens, tels que la gemifloxacine . Ce composé a atteint le marché des médicaments pour le traitement des infections bactériennes, et de nombreux autres dérivés sont en cours d'investigations cliniques en raison de leur potentiel en tant qu'agents antibactériens efficaces.

Synthèse Organique : Réactions Multicomposantes

En synthèse organique, les réactions multicomposantes (RMC) sont précieuses pour construire efficacement des architectures moléculaires complexes. This compound peut être synthétisée par le biais de RMC, qui sont essentielles en chimie médicinale et en biologie chimique pour générer des échafaudages moléculaires divers .

Science des Matériaux : Diodes Émettrices de Lumière

Les dérivés de la naphthyridine trouvent des applications en science des matériaux, en particulier dans le développement de composants pour les diodes électroluminescentes (LED). Leurs propriétés photochimiques uniques les rendent adaptées à une utilisation dans les LED, contribuant aux progrès des technologies d'affichage et d'éclairage .

Énergie Solaire : Cellules Solaires Sensibilisées par Colorant

This compound : est également utilisé dans le domaine des énergies renouvelables, en particulier dans les cellules solaires sensibilisées par colorant (CSSC). Ces cellules solaires dépendent des colorants pour l'absorption de la lumière, et les dérivés de la naphthyridine servent de composants qui améliorent l'efficacité de l'absorption de la lumière et de la conversion de l'énergie .

Capteurs Chimiques : Capteurs Moléculaires

Les dérivés du composé sont utilisés comme capteurs moléculaires en raison de leur capacité à interagir avec diverses substances. Cette interaction peut entraîner un changement détectable, ce qui les rend utiles pour les applications de détection dans la surveillance environnementale et le diagnostic .

Chimie Supramoléculaire : Systèmes Hôte-Invité

En chimie supramoléculaire, This compound joue un rôle dans la formation de systèmes hôte-invité. Ces systèmes sont fondamentaux pour comprendre les processus de reconnaissance moléculaire et d'auto-assemblage, qui ont des implications dans la conception de nouveaux matériaux et systèmes de délivrance de médicaments .

Mécanisme D'action

Target of Action

Naphthyridines, a class of compounds to which 2,4-dichloro-1,8-naphthyridine belongs, have been found to exhibit a wide range of biological activities . They are known to interact with various biological targets, including acting as ligands coordinating to metal ions .

Mode of Action

It’s worth noting that naphthyridines, in general, are known to interact with their targets through various mechanisms, depending on their specific structure and functional groups .

Biochemical Pathways

Naphthyridines are known to influence a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Naphthyridines, in general, are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Safety and Hazards

This compound is classified as a skin irritant (Category 2) and an eye irritant (Category 2). It can cause skin and serious eye irritation. Safety measures include washing hands and skin thoroughly after handling, wearing protective gloves/clothing/eye/face protection, and washing with plenty of water if it comes into contact with skin .

Orientations Futures

The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . The focus of future research could be on the collection of recent advances in the synthesis, reactivity, and applications of the 1,5-naphthyridines .

Analyse Biochimique

Biochemical Properties

2,4-Dichloro-1,8-naphthyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit carbonic anhydrase and alkaline phosphatase, enzymes involved in critical physiological processes such as bone resorption and acid-base regulation . The nature of these interactions often involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting the biochemical pathways they regulate.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression profiles. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to the active sites of enzymes, leading to their inhibition or activation. For instance, its binding to carbonic anhydrase results in the inhibition of this enzyme, affecting the hydration of carbon dioxide and the regulation of pH in tissues . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained inhibition of target enzymes and prolonged changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At higher doses, it can cause toxic or adverse effects, such as cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of carbonic anhydrase affects the metabolic pathway of carbon dioxide hydration, leading to changes in bicarbonate and proton levels . Additionally, this compound can influence other metabolic pathways by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For instance, this compound may be transported into cells via membrane transporters and distributed to various organelles, where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial enzymes and metabolic processes . The subcellular localization of this compound is crucial for its role in regulating cellular functions and biochemical pathways.

Propriétés

IUPAC Name |

2,4-dichloro-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCQHBZIXZFQYSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593906 | |

| Record name | 2,4-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59514-89-5 | |

| Record name | 2,4-Dichloro-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-1,8-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyridin-6-ol](/img/structure/B1592169.png)

![2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1592172.png)

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)

![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)